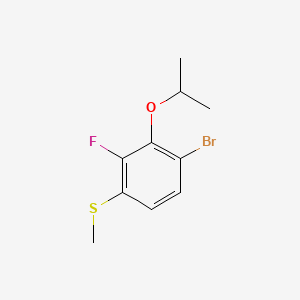

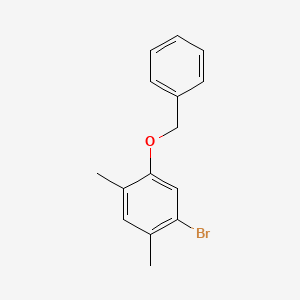

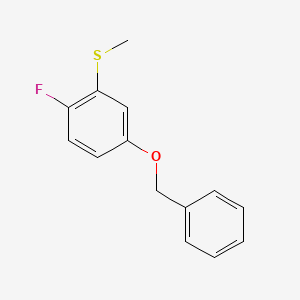

(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

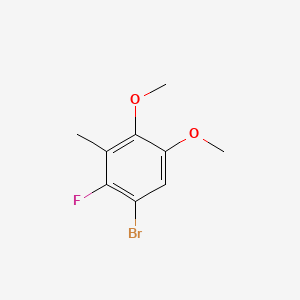

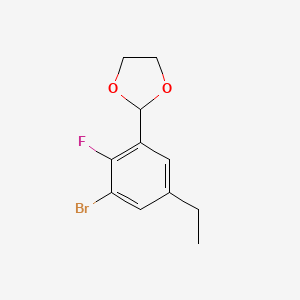

The molecular structure of “(5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane” can be inferred from its name. It likely contains a benzene ring with a benzyloxy group at the 5th position and a fluorine atom at the 2nd position. Attached to the benzene ring is a sulfane group with a methyl group .Applications De Recherche Scientifique

Antitubercular Agent Synthesis

This compound has been utilized in the synthesis of chromane derivatives, which are studied for their potential as inhibitors of the salicylate synthase from M. tuberculosis . These derivatives are part of a broader class of compounds that exhibit a range of bioactive properties, including antitumor, anti-inflammatory, and antimicrobial effects .

Organic Synthesis and Cyclization Reactions

The benzyloxy and methylsulfane groups present in this compound make it a valuable intermediate in organic synthesis, particularly in cyclization reactions to form heterocyclic cores . These reactions are crucial for creating complex molecules with potential pharmacological activities.

NMR Spectroscopy and Structural Elucidation

Due to its unique structural features, (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane is an excellent candidate for NMR spectroscopy studies. It can help in elucidating the molecular structure of new compounds, especially in cases where unexpected byproducts are formed during synthesis .

Development of Antimicrobial Agents

The compound’s structural framework is being explored for the development of new antimicrobial agents. Its ability to undergo various chemical transformations makes it a versatile building block for designing compounds targeting resistant strains of bacteria .

Study of Benzylic Position Reactions

The benzylic position in this compound is of particular interest in chemical research. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in organic chemistry and are pivotal for the synthesis of various medicinal compounds .

Electrolyte Additive for Lithium-Ion Batteries

While not directly related to (5-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane , similar sulfone-based compounds have been investigated as electrolyte additives in lithium-ion batteries. These studies focus on improving the performance and stability of the batteries, which is a critical aspect of energy storage research .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that organoboron compounds, which this compound may be related to, are widely used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds are known to participate in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that organoboron compounds, which this compound may be related to, are generally stable, readily prepared, and environmentally benign .

Result of Action

Organoboron compounds are known to participate in various transformations that can lead to the formation of new carbon-carbon bonds .

Action Environment

It’s known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .

Propriétés

IUPAC Name |

1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FOS/c1-17-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUISEGZKDWFZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)OCC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FOS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(BenZyloxy)-2-fluorophenyl)(methyl)sulfane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.